N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring:
- A pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic heterocycle with fused pyrrole and pyrimidine rings.
- A 3-[(3-methoxyphenyl)methyl] substituent at position 3 of the core.
- A 7-phenyl group and a sulfanyl-acetamide side chain at position 2.
- An N-(2,5-dimethylphenyl) acetamide moiety.
Its structural complexity necessitates comparative analysis with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-19-12-13-20(2)25(14-19)32-26(35)18-38-30-33-27-24(22-9-5-4-6-10-22)16-31-28(27)29(36)34(30)17-21-8-7-11-23(15-21)37-3/h4-16,31H,17-18H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGREADTFQNRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrrolo-pyrimidine core linked to a sulfanyl acetamide moiety. Its molecular formula is C27H27N3O3S, and it possesses multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study conducted by Fayad et al. (2019), the compound was screened against multicellular spheroids derived from cancer cell lines. The results showed a notable reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents such as doxorubicin .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to repress key regulatory proteins involved in the cell cycle, such as CDKN1A (p21), thereby promoting apoptosis in cancer cells .
- Modulation of Transcription Factors : It interacts with transcription factors like NF-kappa-B and CREB3, which are crucial in regulating inflammatory responses and cell survival pathways .
- Induction of Apoptosis : The compound triggers apoptotic pathways through the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Several modifications have been explored:
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Enhances anticancer activity due to increased lipophilicity and receptor binding affinity |
| Dimethyl substitution on phenyl | Critical for maintaining cytotoxicity; removal leads to loss of activity |
| Sulfanyl linkage | Essential for interaction with target proteins involved in apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 1 : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Core : Triazolo[4,3-c]pyrimidin-3-one (vs. pyrrolo[3,2-d]pyrimidin-4-one).
- A 4-fluorophenylamino group at position 5 enhances polarity compared to the 3-methoxybenzyl group in the target compound.
Compound 2 : N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Core : Same pyrrolo[3,2-d]pyrimidin-4-one scaffold.
- Key Differences :
- A 5-fluoro-2-methylphenyl group replaces the 2,5-dimethylphenyl in the target.
- A 3-(3-methylbutyl) substituent increases steric bulk compared to the 3-methoxybenzyl group.
- Implications : Fluorine substitution may enhance metabolic stability, while the branched alkyl chain could improve hydrophobic interactions in binding pockets .
Compound 3 : 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one (sulfur-containing analog).
- Key Differences :
- Thiophene replaces pyrrole, altering π-stacking and redox properties.
- 3,5-Difluorophenyl and 2,5-dimethoxyphenyl groups introduce both electron-withdrawing and electron-donating substituents.
- Implications : Enhanced solubility due to methoxy groups but possible reduced bioavailability due to increased polarity .
Substituent-Driven SAR Trends
Physicochemical and Spectroscopic Comparisons
Compound 4 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core : Simplified dihydropyrimidin-6-one.
- Key Data :
- Implications : Dichlorophenyl group increases molecular weight (344.21 g/mol) and lipophilicity compared to the target’s dimethylphenyl group.
Molecular Networking and Fragmentation Patterns ()
- Cosine Scores: Used to cluster analogs based on MS/MS fragmentation. Target compound likely shares high cosine scores (>0.8) with Compound 2 (pyrrolo[3,2-d]pyrimidine core) and lower scores (<0.5) with thieno- or triazolo-pyrimidines.
- Dereplication : Libraries confirm structural uniqueness despite shared sulfanyl-acetamide motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
